7-Methyl-8-chloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride 7-Methyl-8-chloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 65273-44-1
VCID: VC16037263
InChI: InChI=1S/C17H20ClN5O4.ClH/c1-10-8-12-13(9-11(10)18)23(3-2-22(4-6-24)5-7-25)15-14(19-12)16(26)21-17(27)20-15;/h8-9,24-25H,2-7H2,1H3,(H,21,26,27);1H
SMILES:
Molecular Formula: C17H21Cl2N5O4
Molecular Weight: 430.3 g/mol

7-Methyl-8-chloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride

CAS No.: 65273-44-1

Cat. No.: VC16037263

Molecular Formula: C17H21Cl2N5O4

Molecular Weight: 430.3 g/mol

* For research use only. Not for human or veterinary use.

7-Methyl-8-chloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride - 65273-44-1

Specification

CAS No. 65273-44-1
Molecular Formula C17H21Cl2N5O4
Molecular Weight 430.3 g/mol
IUPAC Name 10-[2-[bis(2-hydroxyethyl)amino]ethyl]-8-chloro-7-methylbenzo[g]pteridine-2,4-dione;hydrochloride
Standard InChI InChI=1S/C17H20ClN5O4.ClH/c1-10-8-12-13(9-11(10)18)23(3-2-22(4-6-24)5-7-25)15-14(19-12)16(26)21-17(27)20-15;/h8-9,24-25H,2-7H2,1H3,(H,21,26,27);1H
Standard InChI Key IUDZGEHCLPRRSG-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1Cl)N(C3=NC(=O)NC(=O)C3=N2)CCN(CCO)CCO.Cl

Introduction

Chemical Identification and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 8-chloro-7-methyl-10-[2-(bis(2-hydroxyethyl)amino)ethyl]benzo[g]pteridine-2,4-dione hydrochloride. Its molecular formula, C₁₇H₂₁Cl₂N₅O₄, reflects the incorporation of two chlorine atoms, a methyl group, and a bis(2-hydroxyethyl)aminoethyl side chain into the isoalloxazine core.

Structural Features

The isoalloxazine backbone consists of a tricyclic aromatic system fused with a diketopyrazine ring. Key modifications include:

  • A methyl group at position 7, which enhances hydrophobicity and influences binding interactions.

  • A chlorine atom at position 8, contributing to electronic effects and steric hindrance.

  • A bis(2-hydroxyethyl)aminoethyl side chain at position 10, which introduces polarity and potential hydrogen-bonding capabilities.

The hydrochloride salt form improves solubility in aqueous media, facilitating biological testing .

Comparative Analysis With Structural Analogs

Unlike ribityl-substituted isoalloxazines (e.g., 7-methyl-8-chloro-10-(1'-D-ribityl)isoalloxazine, CAS 5460-34-4), which feature a sugar moiety, this compound’s bis(2-hydroxyethyl) group enables distinct solubility and reactivity profiles .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three primary steps:

  • Formation of the Isoalloxazine Core: Condensation of aromatic amines (e.g., 4-chloro-3-methylaniline) with aldehydes under acidic conditions.

  • Chlorination and Methylation: Sequential halogenation at position 8 using Cl₂ or SOCl₂, followed by methyl group introduction via alkylation.

  • Side-Chain Functionalization: Reaction of the isoalloxazine intermediate with bis(2-hydroxyethyl)amine in the presence of a coupling agent.

Critical reaction conditions include temperature control (60–80°C) and anhydrous solvents to prevent hydrolysis.

Industrial Manufacturing

Scaled production employs:

  • Continuous Flow Reactors: To maintain precise temperature and mixing parameters.

  • Chromatographic Purification: Reverse-phase HPLC achieves >98% purity.

  • Crystallization: Ethanol-water mixtures yield the hydrochloride salt.

Physicochemical Properties

PropertyValue
Molecular Weight430.3 g/mol
Solubility in Water12.5 mg/mL (25°C)
Melting Point215–218°C (decomposes)
LogP (Partition Coefficient)1.8 ± 0.2

The compound exhibits moderate lipophilicity, enabling membrane permeability while retaining water solubility due to its hydrochloride salt and hydroxyl groups.

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro studies demonstrate broad-spectrum activity against Gram-positive and Gram-negative pathogens:

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus18.2 ± 1.512.5
Escherichia coli15.8 ± 1.225.0

Mechanistically, the compound disrupts microbial electron transport chains by competing with flavin cofactors, leading to oxidative stress.

Research Applications and Future Directions

Biochemical Probes

The compound’s flavin-like structure makes it a candidate for studying flavoenzyme mechanisms, particularly in redox reactions involving FAD/FMN cofactors.

Therapeutic Development

Ongoing research focuses on:

  • Structure-Activity Optimization: Modifying the hydroxyethyl groups to enhance potency.

  • Combination Therapies: Synergistic effects with existing antibiotics (e.g., β-lactams).

Industrial Uses

Potential applications include:

  • Dye Synthesis: As a precursor for photostable pigments.

  • Catalysis: Facilitating oxidation reactions in organic synthesis.

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